molecular formula C19H18O4 B5805376 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one

7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one

Cat. No. B5805376
M. Wt: 310.3 g/mol
InChI Key: UZKHHKMEEDYZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one, also known as EPC, is a synthetic compound that belongs to the class of flavones. EPC has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one is not fully understood. However, it has been suggested that 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways. 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has also been found to improve glucose metabolism by increasing insulin sensitivity. Additionally, 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one in lab experiments is its high yield and cost-effectiveness. 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one is also stable and can be easily synthesized. However, one of the limitations of using 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one in lab experiments is its low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one. One of the areas of interest is the development of novel 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one analogs with improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one. Additionally, further studies are needed to evaluate the safety and efficacy of 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one in clinical trials.
Conclusion:
In conclusion, 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to be effective in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases. Despite its advantages, 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has some limitations, such as low solubility in water and the incomplete understanding of its mechanism of action. Nonetheless, the research on 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one is promising, and further studies are needed to fully explore its therapeutic potential.

Synthesis Methods

7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of ethyl 4-bromobenzoate with 4-ethylphenol in the presence of a base, followed by cyclization using a Lewis acid catalyst. The yield of 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one obtained using this method is high, making it a cost-effective and scalable process.

Scientific Research Applications

7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has also been found to be effective in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

7-ethoxy-3-(4-ethylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-4-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKHHKMEEDYZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one

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